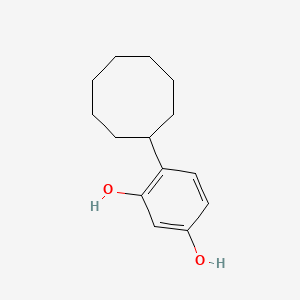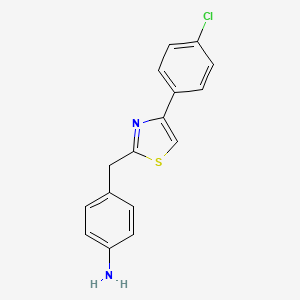![molecular formula C8H7IN2 B13881738 3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
3-Iodo-6-methylpyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6-methylpyrrolo[2,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 6th position on the pyrrolo[2,3-c]pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine typically involves the iodination of 6-methylpyrrolo[2,3-c]pyridine. One common method is the electrophilic iodination using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Iodo-6-methylpyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido-6-methylpyrrolo[2,3-c]pyridine or 3-thio-6-methylpyrrolo[2,3-c]pyridine.
Oxidation: Formation of 6-formylpyrrolo[2,3-c]pyridine or 6-carboxypyrrolo[2,3-c]pyridine.
Reduction: Formation of 6-methyl-1,2-dihydropyrrolo[2,3-c]pyridine.
科学的研究の応用
3-Iodo-6-methylpyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-Iodo-6-methylpyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate binding to target sites through halogen bonding, while the pyrrolo[2,3-c]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein or nucleic acid, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
- 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Uniqueness
3-Iodo-6-methylpyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3rd position and the methyl group at the 6th position allows for selective functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H7IN2 |
|---|---|
分子量 |
258.06 g/mol |
IUPAC名 |
3-iodo-6-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-3-2-6-7(9)4-10-8(6)5-11/h2-5H,1H3 |
InChIキー |
KSKFIISGMTYADM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=NC2=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



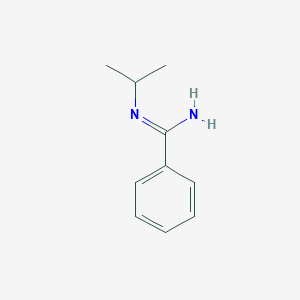
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
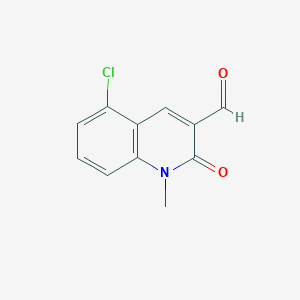
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
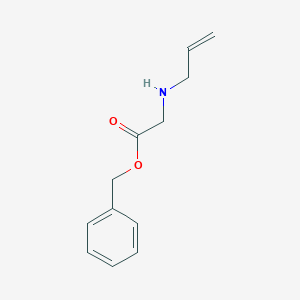
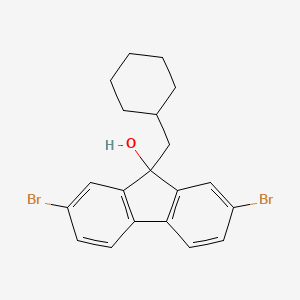
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)

